This compound falls under the category of heterocyclic compounds, specifically those containing both sulfur (in the thioether group) and nitrogen (in the pyrimidine ring). It is also classified as a chromeno derivative, which indicates its structural relationship to chromenes—a class known for various pharmacological properties.
The synthesis of 4-(benzylthio)-7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine can be achieved through several methods, primarily involving the reaction of appropriate precursors under specific conditions.
The molecular structure of 4-(benzylthio)-7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine can be described as follows:
4-(Benzylthio)-7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine can participate in various chemical reactions that leverage its functional groups:
The mechanism of action for compounds like 4-(benzylthio)-7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine is often linked to their ability to interact with biological targets:
Studies have shown that similar chromeno[2,3-d]pyrimidine derivatives exhibit promising activity against various cancer cell lines and pathogens, indicating potential therapeutic applications.
Understanding the physical and chemical properties of 4-(benzylthio)-7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine is essential for its application in research and industry:
The potential applications of 4-(benzylthio)-7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine span several fields:
The structural confluence of chromene and pyrimidine rings in chromeno[2,3-d]pyrimidines represents a cornerstone in medicinal chemistry, evolving from early antimicrobial agents to targeted anticancer therapeutics. Initial synthetic efforts focused on one-pot Knoevenagel condensations between 2-thioxodihydropyrimidinediones and aldehydes, yielding derivatives with moderate-to-potent antibacterial and antifungal activities [1]. These pioneering compounds demonstrated that the chromenopyrimidine core could serve as a versatile pharmacophore, particularly when substituted at C-4 and C-7 positions. The discovery of natural alkaloids like SB236049 and Diaporphasines—bearing chromeno[3,2-c]pyridine cores—further validated the scaffold’s biological relevance, exhibiting metallo-β-lactamase inhibition and cytotoxicity [8].
Table 1: Key Milestones in Chromenopyrimidine Drug Discovery
Year | Development | Biological Significance | Reference |
---|---|---|---|
2000s | First antimicrobial chromeno[2,3-d]pyrimidines | Moderate activity against Gram-positive bacteria | [1] |
2010s | Isolation of Diaporphasine alkaloids | Cytotoxicity against L929/KB3.1 cell lines | [8] |
2020s | Microwave-assisted synthesis optimization | Enhanced antitumor potency (IC₅₀ < 0.3 μM) | [3] |
2023 | EGFR-targeted fused pyrimidines | NSCLC inhibition via T790M mutation targeting | [6] |
Modern advancements leverage green chemistry and microwave dielectric heating, enabling rapid access to complex analogs like N-benzylidene-3-amino-4-imino derivatives. These techniques reduced reaction times from >24 hours to <60 minutes while improving yields from 45% to >85% [3]. Crucially, compounds such as 10h and 10i demonstrated sub-micromolar cytotoxicity (IC₅₀ = 0.23–0.3 μM) against eight human tumor cell lines (e.g., HCT116, PC3), validating chromeno[2,3-d]pyrimidines as frameworks for oncology drug design [3] [7].
The bioactivity of chromeno[2,3-d]pyrimidines is exquisitely dependent on substituent effects, where strategic modifications at C-2, C-4, and C-7 dictate target engagement and potency. Key structure-activity relationship (SAR) principles include:
Table 2: Bioactivity Modulation via Substituent Effects
Position | Substituent | Biological Impact | Mechanistic Insight |
---|---|---|---|
C-2 | 2-(4-Cl-C₆H₄) | ↑ EGFR inhibition (ΔIC₅₀ = 0.8 μM → 0.2 μM) | Halogen bonding with Thr830 gatekeeper residue |
C-4 | 4-(Benzylthio) | Kᵢ = 80 nM (EGFRᴸ⁸⁵⁸ᴿ/T⁷⁹⁰ᴹ) | Hydrophobic insertion into P2 pocket |
4-(N-Morpholino) | ↓ Cytotoxicity (IC₅₀ > 25 μM fibroblasts) | Enhanced solubility (log S = −3.2 → −2.1) | |
C-7 | 7-CH₃ | ↑ Antiproliferative activity (94% vs. 42% @ 10 μM) | Electron donation → ↑ DNA intercalation capacity |
7-OCH₃ | ↓ Metabolic clearance (t₁/₂ = 120 min) | Steric blockade of CYP3A4 oxidation |
Alkoxy extensions at C-8 (e.g., OCH₂CH₂N-pyrrolidine) further influence DNA intercalation. As demonstrated in uniquely substituted 4H-chromeno[2,3-d]pyrimidin-2-ones, 8-(2-piperidinoethoxy) groups induce G2/M cell cycle arrest in breast cancer models by stabilizing topoisomerase II-DNA cleavable complexes [5].
The strategic incorporation of 4-(benzylthio) and 7-methyl groups in 4-(benzylthio)-7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine addresses critical pharmacodynamic and pharmacokinetic challenges in oncology lead optimization:
■ 4-(Benzylthio) Group: Hydrophobicity and Target Engagement
■ 7-Methyl Group: Electronic and Steric Effects
Table 3: Molecular Interactions of 4-(Benzylthio)-7-methyl-2-phenyl Derivative
Target | Interaction Type | Residues/Bonds Involved | Energetic Contribution |
---|---|---|---|
EGFRᴸ⁸⁵⁸ᴿ/T⁷⁹⁰ᴹ | Hydrophobic insertion | Leu718, Val726, Phe723 | ΔG = −9.2 kcal/mol |
π-Sulfur charge transfer | Benzylthio S → Phe723 ring | ΔG = −2.8 kcal/mol | |
Bcl-2 BH3 domain | Van der Waals contacts | Arg98, Tyr105, Leu108 | Kd = 120 nM |
DNA minor groove | Intercalation | GC base pairs (dG₃-dC₄ region) | Kᵢ = 1.2 × 10⁵ M⁻¹ |
CYP3A4 | Metabolic avoidance | Steric blockade of C-6/C-8 sites | t₁/₂ = 182 min (human liver microsomes) |
These features synergize to position 4-(benzylthio)-7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine as a privileged scaffold for dual-targeting agents. In silico ADME predictions align with Lipinski’s rules (MW < 500, log P = 3.1, HBD = 1, HBA = 4), suggesting oral bioavailability [3] [6]. Current lead optimization focuses on para-substituted benzylthio groups (e.g., 4-F, 4-CF₃) to further enhance kinase selectivity and mitigate hERG risks [6].
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2